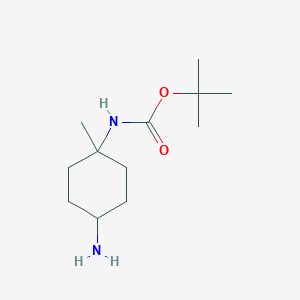

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Description

The exact mass of the compound Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl (4-amino-1-methylcyclohexyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (4-amino-1-methylcyclohexyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-amino-1-methylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-12(4)7-5-9(13)6-8-12/h9H,5-8,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOAYDYNUYRLJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001152038 | |

| Record name | Carbamic acid, N-(4-amino-1-methylcyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001152038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254058-26-8 | |

| Record name | Carbamic acid, N-(4-amino-1-methylcyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254058-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4-amino-1-methylcyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001152038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-amino-1-methylcyclohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl (4-amino-1-methylcyclohexyl)carbamate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of tert-butyl (4-amino-1-methylcyclohexyl)carbamate, a critical building block in contemporary medicinal chemistry. We will delve into its chemical identity, stereoisomers, synthesis, and pivotal role in the development of novel therapeutics, including the blockbuster anticoagulant, Edoxaban.

Chemical Identity and Stereoisomerism

tert-Butyl (4-amino-1-methylcyclohexyl)carbamate is a bifunctional molecule featuring a cyclohexane scaffold substituted with a primary amine, a methyl group, and a tert-butoxycarbonyl (Boc)-protected amine. The presence of two stereocenters in the cyclohexane ring gives rise to cis and trans diastereomers, each with distinct physical properties and applications. The stereochemistry of this intermediate is crucial for its subsequent use in the synthesis of pharmacologically active molecules, as the spatial arrangement of the functional groups dictates the binding affinity and efficacy of the final drug product.

| Isomer | Structure | CAS Number |

| trans-tert-butyl (4-amino-1-methylcyclohexyl)carbamate |  | 412293-46-0[1] |

| cis-tert-butyl (4-amino-1-methylcyclohexyl)carbamate |  | 412293-48-2[2] |

| Mixture of Isomers | N/A | 1254058-26-8[3] |

Synonyms: The following are some of the synonyms used for this compound and its isomers:

-

tert-butyl N-(4-amino-1-methylcyclohexyl)carbamate[3]

-

Carbamic acid, (4-amino-1-methylcyclohexyl)-, 1,1-dimethylethyl ester[3]

-

cis-4-Amino-1-(Boc-amino)-1-methylcyclohexane[3]

-

trans-4-Amino-1-(Boc-amino)-1-methylcyclohexane[3]

-

tert-butyl ((1r, 4r)-4-amino-1-methylcyclohexyl)carbamate (for trans)[3]

-

tert-butyl ((1s, 4s)-4-amino-1-methylcyclohexyl)carbamate (for cis)[3]

The hydrochloride salts of these isomers are also commercially available and are often used in synthesis. The CAS numbers for the hydrochloride salts are 2227199-12-2 and 2231665-64-6 for the cis and trans isomers, respectively[4].

Synthesis and Purification

The synthesis of tert-butyl (4-amino-1-methylcyclohexyl)carbamate typically involves the selective Boc protection of one of the amino groups of 1,4-diamino-1-methylcyclohexane. The key challenge in the synthesis is the control of stereochemistry to obtain the desired cis or trans isomer in high purity.

General Synthetic Approach

A common strategy for the synthesis of Boc-protected amines involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Figure 1: General workflow for the Boc protection of 1,4-diamino-1-methylcyclohexane.

Detailed Experimental Protocol

Materials:

-

1,4-Diamino-1-methylcyclohexane (cis/trans mixture)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve 1,4-diamino-1-methylcyclohexane in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the cis and trans isomers.

Note: The separation of the cis and trans isomers can be challenging and may require careful optimization of the chromatographic conditions.

Applications in Drug Discovery

tert-Butyl (4-amino-1-methylcyclohexyl)carbamate, particularly its stereoisomers, serves as a crucial building block in the synthesis of various pharmaceutical agents. Its utility stems from the presence of a free primary amine for further functionalization and a protected amine that can be deprotected at a later stage in the synthetic sequence.

Synthesis of Edoxaban

A prominent application of the cis-isomer is in the synthesis of Edoxaban, an oral, direct factor Xa inhibitor used for the prevention of stroke and systemic embolism. The specific stereochemistry of the cyclohexane ring is essential for the drug's activity.

Figure 2: Simplified synthetic pathway to Edoxaban highlighting the role of the carbamate intermediate.

The synthesis of Edoxaban involves the coupling of the primary amine of the cyclohexane intermediate with an oxalamic acid derivative, followed by deprotection of the Boc group and subsequent coupling with a thiazolopyridine carboxylic acid moiety[5][6].

Kinase Inhibitors and Other Therapeutic Agents

The cyclohexane scaffold is a common motif in kinase inhibitors, and tert-butyl (4-amino-1-methylcyclohexyl)carbamate provides a versatile starting point for the synthesis of such compounds. The primary amine can be functionalized to introduce various pharmacophores that interact with the kinase active site. The ability to introduce substituents with defined stereochemistry on the cyclohexane ring allows for the fine-tuning of the inhibitor's potency and selectivity. This building block has been utilized in the development of inhibitors for various kinases, including Bcr-Abl[7].

Analytical Characterization

The characterization of tert-butyl (4-amino-1-methylcyclohexyl)carbamate and its isomers relies on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl group on the cyclohexane ring (a singlet), and the protons of the cyclohexane ring (a complex multiplet). The chemical shifts and coupling constants of the cyclohexane protons will differ between the cis and trans isomers, allowing for their differentiation.

-

¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon of the tert-butyl group, the methyl carbon, the carbons of the cyclohexane ring, and the carbonyl carbon of the carbamate. The chemical shifts of the cyclohexane carbons are sensitive to the stereochemistry and can be used to distinguish between the cis and trans isomers.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine and the carbamate, as well as the C=O stretching of the carbamate group.

Safety and Handling

tert-Butyl (4-amino-1-methylcyclohexyl)carbamate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.

Conclusion

tert-Butyl (4-amino-1-methylcyclohexyl)carbamate is a valuable and versatile building block in medicinal chemistry. Its stereoisomers are key intermediates in the synthesis of complex and important pharmaceutical agents, most notably the anticoagulant Edoxaban. A thorough understanding of its synthesis, purification, and characterization is essential for researchers and scientists working in the field of drug discovery and development.

References

-

Organic Syntheses Procedure. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved January 14, 2026, from [Link]

- Google Patents. (2016). WO 2016/020526 A1: Common Organic Chemistry.

- Google Patents. (2019). US10301322B2: Processes for the preparation of edoxaban and intermediates thereof.

- Wang, Y., et al. (2022). Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. RSC Medicinal Chemistry, 13(10), 1234-1246.

-

PubChem. (n.d.). tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride. Retrieved January 14, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2025). Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). CN111606826B: Preparation method of edoxaban intermediate.

-

WIPO. (2022). WO/2022/171213 METHOD FOR PREPARING KEY INTERMEDIATE OF EDOXABAN. Retrieved January 14, 2026, from [Link]

- Chinese Journal of Pharmaceuticals. (2024). Research Progress on the Synthesis of Edoxaban. Chinese Journal of Pharmaceuticals, 55(7), 909-918.

-

ResearchGate. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). CN102020589B: Tert-butyl carbamate derivative and preparation method and application thereof.

-

SpectraBase. (n.d.). Tert-butyl cyclohexylcarbamate, N-methyl- - Optional[13C NMR] - Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum of Tert-butyl (6-bromohexyl)carbamate. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl (1R,4R)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate. Retrieved January 14, 2026, from [Link]

Sources

- 1. 412293-46-0|tert-Butyl (trans-4-amino-1-methylcyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 2. 412293-48-2|tert-Butyl (cis-4-amino-1-methylcyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 3. labsolu.ca [labsolu.ca]

- 4. tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride | C12H25ClN2O2 | CID 135394115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN111606826B - Preparation method of edoxaban intermediate - Google Patents [patents.google.com]

- 7. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Structure and stereochemistry of tert-butyl (4-amino-1-methylcyclohexyl)carbamate.

An In-depth Technical Guide to the Structure and Stereochemistry of tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Introduction: A Key Building Block in Modern Medicinal Chemistry

tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a bifunctional organic molecule that has emerged as a critical building block for the synthesis of complex pharmaceutical agents. Its rigid cyclohexane scaffold, combined with differentially protected amino groups, offers medicinal chemists a versatile platform for constructing novel molecular architectures. The presence of a tert-butoxycarbonyl (Boc) protecting group on one amine and a free primary amine at the other end allows for sequential, site-selective chemical modifications—a highly desirable feature in multistep drug synthesis.

This guide provides a comprehensive analysis of the molecule's structural intricacies, its stereoisomeric forms, and the conformational dynamics that dictate its reactivity and interactions. We will explore the synthetic rationale for its preparation, the analytical techniques essential for its characterization, and the stereochemical principles that are fundamental to its application in drug development.

Core Molecular Structure and Stereoisomerism

The fundamental structure of tert-butyl (4-amino-1-methylcyclohexyl)carbamate consists of a cyclohexane ring substituted at the C1 and C4 positions. The C1 position bears both a methyl group and a Boc-protected amino group, while the C4 position is substituted with a primary amino group.

Caption: General Structure of tert-butyl (4-amino-1-methylcyclohexyl)carbamate.

The substitution pattern at C1 and C4 gives rise to diastereomerism. The relative spatial orientation of the substituents can be either cis or trans, leading to two distinct, separable compounds with different physical and chemical properties.

-

cis-isomer : The amino group and the Boc-protected amino group are on the same face of the cyclohexane ring.

-

trans-isomer : The amino group and the Boc-protected amino group are on opposite faces of the ring.

PubChem entries confirm the existence and commercial availability of both cis and trans isomers, often supplied as their hydrochloride salts.[1][2]

Caption: Diastereomeric relationship between cis and trans isomers.

Conformational Analysis: The Chair Conformation and Substituent Effects

The stereochemistry of this molecule is best understood by analyzing the conformational preferences of the cyclohexane ring, which predominantly adopts a low-energy chair conformation. The stability of any given conformer is dictated by the steric strain arising from the substituents, particularly the unfavorable 1,3-diaxial interactions.[3][4]

trans-Isomer Conformational Equilibrium

The trans-isomer can exist in two principal chair conformations that interconvert via ring flipping: a diequatorial (e,e) form and a diaxial (a,a) form.

-

Diequatorial (e,e) Conformer : Both the C4-amino group and the C1-substituent group (containing the methyl and Boc-amino functions) occupy equatorial positions. This arrangement is sterically favored as it minimizes steric hindrance.

-

Diaxial (a,a) Conformer : Both substituent groups occupy axial positions. This conformation is highly unstable due to severe 1,3-diaxial interactions between the axial substituents and the axial hydrogen atoms on the ring.

Consequently, the conformational equilibrium for the trans-isomer overwhelmingly favors the diequatorial conformer, which can be considered its ground-state structure.[4]

Caption: Conformational equilibrium for the trans-isomer.

cis-Isomer Conformational Equilibrium

The cis-isomer exists as an equilibrium between two chair conformers, both of which have one axial and one equatorial substituent (a,e and e,a).[3][4]

-

Conformer 1 (e,a) : The C4-amino group is equatorial, and the C1-substituent group is axial.

-

Conformer 2 (a,e) : The C4-amino group is axial, and the C1-substituent group is equatorial.

The position of this equilibrium is determined by the relative steric bulk (A-value) of the two substituent groups. The group containing the methyl and the very bulky tert-butylcarbamate moiety at C1 is significantly larger than the primary amino group at C4. To minimize steric strain, the bulkier C1 group will strongly prefer the equatorial position. Therefore, the equilibrium for the cis-isomer will heavily favor the conformer where the C1-substituent group is equatorial and the C4-amino group is axial.

Caption: Conformational equilibrium for the cis-isomer.

Synthetic Strategy: The Challenge of Selective Mono-Protection

The synthesis of tert-butyl (4-amino-1-methylcyclohexyl)carbamate from its corresponding diamine precursor, 1-methylcyclohexane-1,4-diamine, presents a classic synthetic challenge: how to selectively protect one of two similar amino groups. The direct reaction with one equivalent of di-tert-butyl dicarbonate (Boc₂O) typically yields a statistical mixture of unprotected diamine, the desired mono-protected product, and di-protected product.

To achieve high yields of the mono-Boc-protected compound, chemists employ strategies that differentiate the reactivity of the two amino groups. A highly effective and widely used method involves the selective protonation of one amine using a single equivalent of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[5][6][7]

Protocol: Acid-Mediated Selective Mono-Boc Protection

This protocol is a self-validating system where the controlled stoichiometry of acid renders one amine non-nucleophilic, directing the protecting group to the other.

-

Dissolution : The starting diamine (1.0 eq.) is dissolved in a suitable solvent, typically an alcohol like methanol, at a reduced temperature (0-5 °C).

-

Selective Protonation : A solution of one equivalent of acid (e.g., HCl or TFA in methanol) is added dropwise.[6] The acid protonates one of the amino groups, forming an ammonium salt. This protonated amine is no longer nucleophilic and will not react with the Boc₂O.

-

Boc-Anhydride Addition : A solution of Boc₂O (1.0 eq.) in the same solvent is added slowly to the reaction mixture. The protecting group reacts exclusively with the remaining free, unprotonated amino group.

-

Workup and Isolation : After the reaction is complete, the mixture is neutralized with a base (e.g., NaOH) to deprotonate the ammonium salt. The mono-protected product is then extracted into an organic solvent, dried, and purified, typically by column chromatography.[5]

Caption: Workflow for Selective Mono-Boc Protection of a Diamine.

Analytical Characterization

Confirming the structure and distinguishing between the cis and trans diastereomers requires a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure and stereochemistry.

-

¹H NMR :

-

Boc Group : A sharp, characteristic singlet integrating to 9 protons appears around 1.4-1.5 ppm.[8]

-

Methyl Group : A singlet integrating to 3 protons will be present. Its exact chemical shift will differ between the cis and trans isomers.

-

Cyclohexane Protons : The protons on the cyclohexane ring will appear as a complex series of multiplets. Crucially, the chemical shifts and coupling constants of the protons at C1 and C4 can differentiate the isomers. Protons in an axial environment are typically more shielded (appear at a lower ppm value) than their equatorial counterparts. The magnitude of the coupling constant between adjacent protons (J-value) is highly dependent on their dihedral angle, allowing for the assignment of axial vs. equatorial positions.

-

-

¹³C NMR : This technique confirms the number of unique carbon environments. The spectrum will show distinct signals for the tert-butyl carbons, the quaternary carbonyl carbon of the Boc group (~155-156 ppm), the methyl carbon, and the carbons of the cyclohexane ring.[9]

Chromatographic Separation

Since the cis and trans isomers are diastereomers, they possess different physical properties and can be separated using standard chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC) : Using a normal-phase (e.g., silica) or reverse-phase (e.g., C18) column, the two diastereomers can be resolved into distinct peaks. Polysaccharide-based chiral stationary phases are also highly effective for separating diastereomers.[10]

-

Gas Chromatography (GC) : If the compounds are sufficiently volatile (or can be derivatized), GC can also be used for separation.

The development of a robust chromatographic method is essential for both analytical quality control and for the preparative isolation of a single, pure stereoisomer for use in drug synthesis.

Applications in Drug Design and Development

The utility of tert-butyl (4-amino-1-methylcyclohexyl)carbamate lies in its role as a "scaffold" or bifunctional linker. The carbamate functionality is a common feature in drug molecules, often used as a stable surrogate for a peptide bond.[11] The orthogonal protection scheme allows for a disciplined synthetic approach:

-

The free primary amine at C4 can be reacted (e.g., acylated, alkylated, or used in a reductive amination) to introduce one part of a target molecule.

-

Subsequently, the Boc group can be removed under acidic conditions (e.g., with TFA) to reveal the second amino group at C1.

-

This newly deprotected amine is then available for a second, different chemical transformation, completing the synthesis of the target structure.

This strategic approach is invaluable in constructing complex molecules, including enzyme inhibitors and receptor ligands, where precise spatial orientation of functional groups is paramount for biological activity. For instance, related diamine carbamate intermediates are crucial in the synthesis of modern anticoagulants like Edoxaban, highlighting the industrial relevance of this molecular class.[12]

Conclusion

tert-butyl (4-amino-1-methylcyclohexyl)carbamate is more than a simple chemical reagent; it is a sophisticated tool for molecular engineering. Its well-defined stereochemistry, governed by the principles of cyclohexane conformation, provides a rigid and predictable framework. The presence of two chemically distinct amino groups, managed by a selective protection strategy, allows for controlled, stepwise synthesis. A thorough understanding of its structure, conformational preferences, and analytical behavior is therefore essential for researchers and scientists engaged in the design and development of next-generation therapeutics.

References

-

Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. [Link]

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. [Link]

-

Part I. Conformational analysis of 1,4-disubstituted cyclohexanes. Part II. Synthesis and conformational analysis of two bicyclic analogues of cyclohexane-1,4-dione - Scholarship at UWindsor. [Link]

-

Conformational analysis of 1,4‐disubstituted cyclohexanes. - ResearchGate. [Link]

-

Selective Mono-Boc-Protection of Bispidine - Sciforum. [Link]

-

Conformational analysis of cyclohexanes - Chemistry LibreTexts. [Link]

-

Conformational analysis of 1,4-disubstituted cyclohexanes. - Canadian Science Publishing. [Link]

-

Selective Mono‐BOC Protection of Diamines - Taylor & Francis Online. [Link]

-

Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability under Realistic Humid Conditions | Journal of the American Chemical Society. [Link]

-

tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride - PubChem. [Link]

- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)

-

tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem. [Link]

-

Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates - Michael Pittelkow. [Link]

-

tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate | C12H23NO3 | CID 45098094 - PubChem. [Link]

-

Supporting Information - Royal Society of Chemistry. [Link]

-

Tert-butyl cyclohexylcarbamate, N-methyl- - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

-

tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate, 95% Purity, C12H24N2O2, 100 mg - CP Lab Safety. [Link]

- Tert-butyl carbamate derivative and preparation method and application thereof - Google P

-

Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. [Link]

-

Chiral Separation of Enantiomers of Four Amino Acids and Two Chial Drugs Through Capillary Electrophoresis. [Link]

-

Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase - ResearchGate. [Link]

-

Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis - PubMed. [Link]

-

An Introduction to Chiral Analysis by Capillary Electrophoresis - Bio-Rad. [Link]

-

1 H NMR spectrum of tert-butyl (6-iodohexyl)carbamate,... - ResearchGate. [Link]

-

Complete chiral symmetry breaking of an amino acid derivative directed by circularly polarized light - the University of Groningen research portal. [Link]

-

tert-butyl (4-(2-tosylhydrazineyl)cyclohexyl)carbamate - Knight Chemicals Online. [Link]

-

tert-butyl ((1-tosylhydrazineyl)methyl)carbamate - Knight Chemicals Online. [Link]

Sources

- 1. tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride | C12H25ClN2O2 | CID 135394115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 6. sciforum.net [sciforum.net]

- 7. tandfonline.com [tandfonline.com]

- 8. rsc.org [rsc.org]

- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 10. researchgate.net [researchgate.net]

- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

Navigating the Physicochemical Landscape of tert-butyl (4-amino-1-methylcyclohexyl)carbamate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex molecular architectures for drug discovery. Its bifunctional nature, featuring a Boc-protected amine and a primary amine on a substituted cyclohexane scaffold, makes it a versatile intermediate. However, the successful application of this compound in synthesis and formulation is critically dependent on a thorough understanding of its solubility and stability characteristics. This guide provides a comprehensive overview of these properties in common laboratory solvents, offering both theoretical insights and practical, field-proven methodologies for their assessment.

Physicochemical Properties: A Foundation for Understanding

A molecule's inherent physicochemical properties are the primary determinants of its behavior in solution. For tert-butyl (4-amino-1-methylcyclohexyl)carbamate, the following computed and anticipated properties provide a foundational understanding.

| Property | Value (Computed/Estimated) | Significance in Solution Chemistry |

| Molecular Formula | C₁₂H₂₄N₂O₂ | Defines the elemental composition. |

| Molecular Weight | 228.33 g/mol | Influences diffusion and solubility limits. |

| XLogP3 | 1.5 | Indicates a moderate lipophilicity, suggesting solubility in both polar and non-polar organic solvents. |

| pKa (Predicted) | ~10.5 (for the primary amine) | The basicity of the primary amine will significantly impact solubility in aqueous media of varying pH. |

| Melting Point | Not available | A key determinant of the energy required for dissolution. |

Note: The pKa value is an estimation based on similar aliphatic amines and requires experimental verification.

Solubility Profile: A Solvent-by-Solvent Analysis

While specific quantitative solubility data for tert-butyl (4-amino-1-methylcyclohexyl)carbamate is not widely published, its structural features—a polar primary amine, a moderately non-polar Boc-protected amine, and an aliphatic cyclohexane ring—allow for informed predictions. The following table provides a qualitative and semi-quantitative guide to its expected solubility in common laboratory solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale and Scientific Insights |

| Protic Polar | Water | Low to Moderate | The presence of two amine functionalities capable of hydrogen bonding with water suggests some aqueous solubility. However, the bulky tert-butyl group and the cyclohexane ring introduce significant hydrophobicity, limiting extensive dissolution. Solubility is expected to be highly pH-dependent. |

| Methanol, Ethanol | High | The lower alcohols are excellent solvents for this compound. They can act as both hydrogen bond donors and acceptors, effectively solvating the amine and carbamate groups, while the alkyl portion of the solvent interacts favorably with the cyclohexane and tert-butyl moieties. | |

| Aprotic Polar | Acetonitrile (ACN) | Moderate to High | Acetonitrile is a polar aprotic solvent capable of dipole-dipole interactions. It is expected to be a good solvent for this compound. |

| Dimethylformamide (DMF) | High | DMF is a powerful polar aprotic solvent that should readily dissolve the compound. | |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent and is anticipated to be an excellent solvent for this molecule, making it suitable for stock solution preparation.[1] | |

| Ethers | Tetrahydrofuran (THF) | Moderate to High | THF is a moderately polar ether that should effectively solvate the molecule. |

| Diethyl Ether | Low to Moderate | The lower polarity of diethyl ether compared to THF will likely result in reduced solubility. | |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate's moderate polarity should allow for reasonable dissolution. |

| Halogenated | Dichloromethane (DCM) | High | DCM is an effective solvent for a wide range of organic compounds and is expected to readily dissolve this carbamate. |

| Non-polar | Hexanes, Heptane | Low | The significant polarity imparted by the amine and carbamate groups will limit solubility in non-polar aliphatic hydrocarbons. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[2]

Objective: To determine the equilibrium solubility of tert-butyl (4-amino-1-methylcyclohexyl)carbamate in a selection of solvents at a controlled temperature.

Materials:

-

tert-butyl (4-amino-1-methylcyclohexyl)carbamate

-

Selected solvents (e.g., water, methanol, acetonitrile, dichloromethane, ethyl acetate, hexanes)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or CAD)

Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method). Analyze the diluted solution using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the concentration determined by HPLC and the dilution factor.

Stability Assessment: Unveiling Degradation Pathways

The stability of tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a critical parameter, particularly the lability of the tert-butoxycarbonyl (Boc) protecting group. Carbamates, in general, are susceptible to degradation under various conditions.[3]

Anticipated Degradation Pathways

The primary degradation pathway for this molecule is the hydrolysis of the carbamate linkage, especially under acidic or strongly basic conditions.

-

Acid-Catalyzed Hydrolysis: The Boc group is notoriously sensitive to acidic conditions. Protic acids (e.g., trifluoroacetic acid, hydrochloric acid) will readily cleave the carbamate to yield the corresponding diamine, isobutylene, and carbon dioxide. This reaction is often quantitative and is a standard deprotection strategy in organic synthesis.

-

Base-Catalyzed Hydrolysis: While more stable to basic conditions than to acidic ones, prolonged exposure to strong bases can lead to hydrolysis of the carbamate. The primary degradation pathway for many carbamates is the hydrolysis of the ester or amide linkage.[3][4]

-

Thermal Degradation: Elevated temperatures can promote the degradation of the compound, potentially leading to the cleavage of the Boc group or other decomposition pathways.

-

Oxidative Degradation: The primary amine is susceptible to oxidation. Exposure to oxidizing agents may lead to the formation of various oxidation products.

-

Photostability: While the molecule does not contain significant chromophores that absorb in the near-UV or visible range, photostability should be assessed as per ICH guidelines.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[3] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.

Objective: To identify the potential degradation products of tert-butyl (4-amino-1-methylcyclohexyl)carbamate and to develop a stability-indicating analytical method.

General Workflow for Forced Degradation Studies:

Caption: A general workflow for conducting forced degradation studies.

Experimental Protocol for a Forced Degradation Study

Materials:

-

tert-butyl (4-amino-1-methylcyclohexyl)carbamate

-

HPLC grade solvents (acetonitrile, methanol, water)

-

Acids (e.g., hydrochloric acid, trifluoroacetic acid)

-

Bases (e.g., sodium hydroxide)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep one sample at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Treat as described for acidic hydrolysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Store aliquots of the stock solution and a sample of the solid compound in an oven at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration. Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method. An HPLC-MS method is highly recommended to aid in the identification of degradation products.

Development of a Stability-Indicating HPLC Method:

A crucial outcome of forced degradation studies is the development of an analytical method capable of separating the parent compound from all its degradation products.

Illustrative HPLC Method Parameters (to be optimized):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A time-programmed gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 210 nm (or by a mass spectrometer)

Conclusion and Recommendations

For any new research or development project involving this compound, it is strongly recommended to perform the experimental solubility and forced degradation studies outlined in this guide. The resulting data will not only ensure the robustness of synthetic procedures but also provide the necessary foundation for the development of stable formulations.

References

- BenchChem. (n.d.). Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability.

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

PubChem. (n.d.). tert-butyl (4-amino-1-methylcyclohexyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride. Retrieved from [Link]

- International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

- Faust, S. D., & Gomaa, H. M. (1972). Chemical hydrolysis of some organic phosphorus and carbamate pesticides in aquatic environments. Environmental Letters, 3(3), 171-201.

- Raut-Jadhav, S., et al. (2016). Abiotic degradation of carbamate pesticides: A review. Environmental Chemistry Letters, 14(3), 257-271.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a key building block in modern medicinal chemistry, frequently employed in the synthesis of complex pharmaceutical agents. Its bifunctional nature, possessing both a protected amine and a free amine on a substituted cyclohexane scaffold, makes it a versatile intermediate. However, its handling requires a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the hazards associated with this compound and outlines comprehensive, field-proven safety precautions to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Compound Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the cornerstone of safe handling. Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a solid, often crystalline, organic compound. While specific experimental data for this exact compound can be limited, data from suppliers and structurally similar molecules provide a reliable basis for assessing its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C12H24N2O2 | [1][2] |

| Molecular Weight | 228.33 g/mol | [1][2] |

| Appearance | White to off-white solid/crystalline powder | [3] |

| Boiling Point | ~298.2°C at 760 mmHg (estimated for similar structure) | [4] |

| Flash Point | ~134.1°C (estimated for similar structure) | [4] |

| Solubility | Soluble in organic solvents | [3] |

| Storage Temperature | 2-8°C, in a dry, well-ventilated place | [3][5] |

Note: Some data is extrapolated from structurally related compounds due to limited specific data for the target molecule.

Hazard Identification and GHS Classification

Based on data from safety data sheets (SDS) for tert-butyl (4-amino-1-methylcyclohexyl)carbamate and analogous compounds, a consistent hazard profile emerges. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

GHS Pictograms:

Signal Word: Warning or Danger [1][4]

Hazard Statements:

-

H302: Harmful if swallowed. [1]

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [4][6]

-

P271: Use only outdoors or in a well-ventilated area. [4][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection. [4][6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water. [4][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4][6]

The Causality of Hazards: A Mechanistic Perspective

The hazards associated with tert-butyl (4-amino-1-methylcyclohexyl)carbamate are intrinsically linked to its chemical structure. The presence of a primary amine and the carbamate functional group are the primary drivers of its reactivity and potential for biological interaction.

-

Dermal and Ocular Irritation: The primary amine is basic and can disrupt the lipid bilayers of skin and eye tissues, leading to irritation and, in severe cases, chemical burns. Prolonged contact can lead to dermatitis.[7] The carbamate group, while generally stable, can also contribute to irritation.

-

Respiratory Irritation: As a fine powder, the compound can be easily aerosolized. Inhalation can lead to irritation of the mucous membranes and respiratory tract due to the basicity of the amine.[4][6]

-

Oral Toxicity: Ingestion can cause gastrointestinal irritation, nausea, and vomiting.[8] The "harmful if swallowed" classification indicates that significant adverse health effects can occur if the substance is ingested.[1]

Self-Validating Safety Protocol: A Step-by-Step Workflow

The following protocol is designed as a self-validating system, where each step is a checkpoint to ensure safety before proceeding to the next.

Pre-Handling Risk Assessment and Preparation

-

Review the SDS: Before any work begins, all personnel must read and understand the Safety Data Sheet for the compound.

-

Designate a Handling Area: All work with this compound should be conducted in a designated area, preferably a certified chemical fume hood.[4]

-

Assemble Personal Protective Equipment (PPE): Ensure all necessary PPE is available and in good condition.

-

Prepare for Emergencies: Locate the nearest safety shower, eyewash station, and fire extinguisher.[4] Have a spill kit readily available.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to prevent exposure. The following table outlines the minimum requirements.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended for splash hazards. | Protects against splashes and dust, which can cause serious eye irritation or damage.[1][6][9] |

| Skin Protection | - Gloves: Chemical-resistant gloves such as nitrile or neoprene. Inspect for tears or holes before use.[9][10] - Lab Coat: A flame-resistant lab coat. For larger quantities, a chemical-resistant apron is advised.[9] | Carbamates and amines can be absorbed through the skin, causing irritation. Protective gloves and clothing provide a necessary barrier.[11] |

| Respiratory Protection | Typically not required if handled in a fume hood. If weighing outside of a hood or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[4][9] | Inhalation of dust may cause respiratory tract irritation.[1][6] Engineering controls are the primary defense. |

Experimental Workflow: Weighing and Handling

The following diagram illustrates the logical flow for safely handling tert-butyl (4-amino-1-methylcyclohexyl)carbamate.

Caption: Logical workflow for the safe handling of the compound.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6][12]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][6][12]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[13]

-

Spill: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[13] For large spills, contact environmental health and safety.

Storage and Disposal

Proper storage and waste disposal are essential to long-term safety and environmental protection.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6][10] The recommended storage temperature is typically refrigerated (2-8°C).[3]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[6] Contaminated packaging should be treated as the chemical itself.

Conclusion

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a valuable tool in the arsenal of the synthetic chemist. However, its potential hazards necessitate a culture of safety and a thorough understanding of its properties. By adhering to the comprehensive protocols outlined in this guide—from meticulous preparation and the use of appropriate PPE to diligent handling and emergency preparedness—researchers can mitigate the risks and ensure a safe and productive laboratory environment.

References

-

AK Scientific, Inc. Safety Data Sheet: Tert-butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate.

-

MedChemExpress. Safety Data Sheet: tert-Butyl 4-(methylamino)butylcarbamate.

-

PubChem. Compound Summary for CID 2756045, tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate.

-

Apollo Scientific. Safety Data Sheet: tert-Butyl N-(4-aminobutyl)carbamate.

-

MSDS of tert-butyl cis-N-[4-(methylamino)cyclohexyl]carbamate.

-

Fisher Scientific. Safety Data Sheet: tert-Butyl carbamate.

-

PubChem. Compound Summary for CID 135394115, tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride.

-

BenchChem. Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.

-

BLDpharm. tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate.

-

Fisher Scientific. Safety Data Sheet.

-

Combi-Blocks, Inc. Safety Data Sheet: tert-Butyl ((1r,2s,5s)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate.

-

Biosynth. tert-butyl trans-N-(4-amino-1-methyl-cyclohexyl)carbamate.

-

PubChem. Compound Summary for CID 86277394, tert-Butyl (1R,4R)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate.

-

Chem-Impex. tert-Butyl carbamate.

-

PubChem. Compound Summary for CID 45098094, tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate.

-

Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing.

-

BLDpharm. tert-Butyl (trans-4-amino-1-methylcyclohexyl)carbamate.

-

CP Lab Safety. tert-Butyl (4-((2-hydroxyethyl)amino)cyclohexyl)(methyl)carbamate, 95% Purity, C14H28N2O3, 100 mg.

-

Santa Cruz Biotechnology. Ammonium carbamate.

-

Santa Cruz Biotechnology. tert-butyl N-methylcarbamate.

Sources

- 1. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1184918-37-3|tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. capotchem.cn [capotchem.cn]

- 6. aksci.com [aksci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]

- 12. combi-blocks.com [combi-blocks.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Senior Application Scientist's Guide to Sourcing High-Purity tert-butyl (4-amino-1-methylcyclohexyl)carbamate for Pharmaceutical R&D

For researchers, medicinal chemists, and process development scientists, the integrity of starting materials is the bedrock of successful drug discovery and development. This is particularly true for complex chiral building blocks like tert-butyl (4-amino-1-methylcyclohexyl)carbamate, a key intermediate in the synthesis of advanced pharmaceutical agents. This guide provides an in-depth technical overview of the critical considerations for procuring this high-purity reagent, moving beyond a simple supplier list to empower you with the scientific rationale needed to make informed purchasing decisions.

The Strategic Importance of tert-butyl (4-amino-1-methylcyclohexyl)carbamate

tert-butyl (4-amino-1-methylcyclohexyl)carbamate, often utilized as its hydrochloride or oxalate salt, is a crucial building block in the synthesis of various pharmaceutically active compounds. Its significance is prominently highlighted by its role as a key intermediate in the manufacture of Edoxaban, a potent and selective oral anticoagulant that acts as a direct factor Xa inhibitor. The precise stereochemistry and high purity of this intermediate are paramount, as any impurities can carry through subsequent synthetic steps, potentially impacting the final drug substance's efficacy, safety, and regulatory approval.

The structure features a cyclohexane ring with a methyl group, a primary amine, and a Boc-protected amine. This arrangement of functional groups, along with its specific stereoisomerism, makes it a valuable synthon for introducing a substituted cyclohexyl motif into a target molecule.

Supplier Qualification: A Risk-Based Approach

Identifying a reliable supplier for such a critical intermediate requires a multi-faceted evaluation that extends beyond price and availability. For drug development applications, adherence to stringent quality management systems is non-negotiable.

Navigating the Supplier Landscape

The supplier landscape for specialized intermediates like this can be broadly categorized:

-

Research Chemical Suppliers: These companies typically offer a wide range of compounds in smaller quantities, ideal for early-stage research and lead optimization. While convenient for initial studies, their products may not always meet the rigorous quality standards required for later-stage development.

-

Specialized Intermediate Manufacturers: These manufacturers often focus on producing key intermediates for the pharmaceutical industry. They are more likely to have robust quality control processes and the capability to scale up production.

-

GMP-Certified Suppliers: For preclinical and clinical development, sourcing from a Good Manufacturing Practices (GMP) certified supplier is often a necessity. These suppliers operate under a quality system that ensures product quality and consistency, a critical factor for regulatory submissions. Several manufacturers of Edoxaban and its intermediates are known to operate under GMP standards.

Key Supplier Evaluation Criteria

When evaluating potential suppliers, consider the following:

| Evaluation Criterion | Rationale and Key Questions to Ask |

| Purity Specification | What is the minimum guaranteed purity? Is it determined by a quantitative method like HPLC or qNMR? A purity of ≥98% is often a good starting point for drug development activities. |

| Certificate of Analysis (CoA) | Does the supplier provide a detailed, lot-specific CoA with every shipment? Does the CoA clearly state the analytical methods used and the results? |

| Analytical Capabilities | What analytical techniques are used for quality control (e.g., ¹H NMR, ¹³C NMR, HPLC, Mass Spectrometry, Elemental Analysis)? The use of multiple orthogonal techniques provides a more comprehensive purity profile. |

| Traceability and Documentation | Can the supplier provide information on the synthetic route and the origin of starting materials? For GMP-grade material, full traceability is essential. |

| Regulatory Compliance | Does the supplier have experience in providing materials for regulated environments (e.g., for IND or NDA filings)? Are they ISO 9001 certified or, preferably, GMP certified? |

| Scalability | Can the supplier provide the required quantities for your current and future needs, from grams to kilograms? |

Decision Workflow for Supplier Selection

Caption: A risk-based decision workflow for selecting a high-purity chemical supplier.

The Science of Purity: Synthesis and Analysis

A deep understanding of the synthetic route and the analytical methods used for purity determination is crucial for a Senior Application Scientist. This knowledge allows for a critical evaluation of a supplier's CoA and helps in anticipating potential impurities.

Synthetic Considerations and Potential Impurities

The synthesis of tert-butyl (4-amino-1-methylcyclohexyl)carbamate typically involves the selective mono-Boc protection of a diamine precursor. A general and efficient method for such a transformation is the "one-pot" reaction involving the mono-protonation of the diamine followed by treatment with di-tert-butyl dicarbonate (Boc₂O).

Key Synthetic Rationale: The more nucleophilic amine will react preferentially with the proton source (often generated in situ from reagents like chlorotrimethylsilane). The resulting ammonium salt is deactivated towards the electrophilic Boc₂O, allowing the remaining free amine to be selectively protected.

Potential Impurities to Consider:

-

Di-Boc protected diamine: A result of incomplete mono-protonation or reaction conditions that favor double addition.

-

Unreacted diamine: Incomplete reaction.

-

Stereoisomers: Depending on the stereochemistry of the starting materials and the synthetic route, diastereomeric impurities may be present.

-

Residual solvents and reagents: Solvents used in the reaction and purification (e.g., methanol, dichloromethane, ethyl acetate) and unreacted reagents.

Verifying Purity: A Multi-Technique Approach

A comprehensive Certificate of Analysis for a high-purity lot of tert-butyl (4-amino-1-methylcyclohexyl)carbamate should include data from several analytical techniques.

Example of a Certificate of Analysis for a Related Intermediate

| Test | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Solubility | Soluble in Methanol, DMSO | Visual |

| ¹H-NMR | Conforms to structure | Bruker 400 MHz |

| Mass Spectrum | Conforms to structure | LC-MS |

| Chromatographic Purity | >95% | HPLC |

(Note: This is a representative example based on a CoA for a closely related Edoxaban intermediate.[1])

Experimental Protocol: HPLC Purity Analysis

The following is a general protocol for the HPLC analysis of Boc-protected amines, which can be adapted for tert-butyl (4-amino-1-methylcyclohexyl)carbamate.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

-

A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm (for carbamate end absorption).

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Rationale for Method Choices:

-

Reverse-phase HPLC is a robust and widely used technique for the purity determination of moderately polar organic molecules.

-

TFA is added to the mobile phase to improve peak shape and resolution by suppressing the ionization of any free amine groups.

-

UV detection at 210 nm is suitable for detecting the carbamate functional group.

Experimental Protocol: Synthesis of a Mono-Boc-Protected Diamine

The following is a generalized procedure based on a reported method for the selective mono-Boc protection of diamines.[2]

-

Mono-protonation: To a solution of the diamine (1 eq) in anhydrous methanol at 0 °C, add chlorotrimethylsilane (1 eq) dropwise. A white precipitate of the mono-hydrochloride salt should form.

-

Boc-protection: Allow the mixture to warm to room temperature, and then add a solution of di-tert-butyl dicarbonate (1 eq) in methanol.

-

Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Dilute the reaction mixture with water and wash with a non-polar organic solvent (e.g., ether) to remove any di-Boc protected by-product.

-

Isolation: Adjust the pH of the aqueous layer to >12 with NaOH and extract the mono-Boc protected product with dichloromethane.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Conclusion

The procurement of high-purity tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a critical step in the development of novel therapeutics. For the Senior Application Scientist, this process involves a blend of scientific acumen and strategic supplier management. By understanding the synthetic nuances and the analytical techniques required to verify purity, you can effectively de-risk your supply chain and ensure the quality and consistency of your research and development efforts. Always prioritize suppliers who can provide comprehensive analytical data and demonstrate a commitment to quality, especially those with experience in supplying to the pharmaceutical industry under GMP conditions.

References

-

Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Edoxaban. Retrieved January 14, 2026, from [Link]

-

Pharmaoffer. (n.d.). GMP-Certified Edoxaban API Manufacturers & Suppliers. Retrieved January 14, 2026, from [Link]

- Certificate of Analysis. (2025, December 26). Edoxaban Impurity 15(1S,2R,4S).

-

JINAN LEAD. (n.d.). China Edoxaban Intermediates Manufacturers, Suppliers, Factory. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

-

Pharmaoffer. (n.d.). Edoxaban Tosylate Monohydrate API Manufacturers & Suppliers. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

PubChem. (n.d.). tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride. Retrieved January 14, 2026, from [Link]

-

SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved January 14, 2026, from [Link]

-

Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. Retrieved January 14, 2026, from [Link]

Sources

A Technical Guide to the Strategic Role of the Boc Protecting Group in the Synthesis of tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Abstract

In the intricate field of multi-step organic synthesis, particularly within drug discovery and development, the precise control of chemical reactivity is paramount.[1][2] Protecting groups are indispensable tools that enable chemists to temporarily mask a reactive functional group, thereby directing transformations to other parts of a molecule.[1][2][3] This technical guide provides an in-depth analysis of the tert-butyloxycarbonyl (Boc) protecting group, focusing on its critical role in the synthesis of tert-butyl (4-amino-1-methylcyclohexyl)carbamate, a key building block in medicinal chemistry. We will explore the underlying chemical principles, mechanistic pathways, and strategic considerations that make the Boc group an exemplary choice for the regioselective functionalization of diamines. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of protecting group strategy.

The Imperative for Protection: Navigating Polyfunctional Molecules

Complex organic molecules, especially those designed as active pharmaceutical ingredients (APIs), are often polyfunctional. A prime example is a diamine such as 1-methylcyclohexane-1,4-diamine, the precursor to the topic compound. This molecule possesses two primary amine groups of similar reactivity. In the absence of a control strategy, any attempt to perform a selective reaction at one amino group—such as amide bond formation or alkylation—would result in a statistical mixture of unreacted, mono-substituted, and di-substituted products. Such an outcome is inefficient, leading to low yields of the desired product and creating significant purification challenges.

Protecting group chemistry offers an elegant solution.[1][2][4] By temporarily converting one of the amino groups into a less reactive form, a carbamate, we can achieve chemoselectivity.[2] An ideal protecting group must satisfy several criteria:

-

It must be easy and efficient to introduce onto the functional group.

-

It must be stable (robust) to the reaction conditions planned for other parts of the molecule.

-

It must be readily and selectively removable in high yield under conditions that do not affect other functional groups (a concept known as orthogonality).[1]

The tert-butyloxycarbonyl (Boc) group excels in meeting these requirements, making it one of the most widely used amine-protecting groups in modern organic synthesis.[5][6]

The Boc Group: Properties and Mechanism of Action

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride), a stable and easy-to-handle reagent.[7][8][9] Its efficacy stems from a unique combination of steric and electronic properties.

The protection reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[6][10][11] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into gaseous carbon dioxide and tert-butoxide, which is basic enough to neutralize the protonated amine product.[10][11] The reaction is often quantitative and produces only volatile or easily removed byproducts (tert-butanol and CO₂), simplifying purification.[10]

Caption: Mechanism of amine protection using Boc anhydride.

The key to the Boc group's utility is its lability under acidic conditions.[5][11][12] Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), readily cleave the carbamate.[5][12] The mechanism involves:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[5][13]

-

Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[5][13][14]

-

Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free amine.[5][13] The liberated amine is then protonated by the excess acid to form an ammonium salt.[5]

The formation of the stable tert-butyl cation is the thermodynamic driving force for this cleavage, which is why the Boc group is so acid-sensitive while remaining stable to a wide range of other reagents, including bases and nucleophiles.[5][9][14]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Case Study: Regioselective Synthesis of tert-butyl (4-amino-1-methylcyclohexyl)carbamate

The synthesis of the title compound provides a classic example of the Boc group's strategic application. The starting material, 1-methylcyclohexane-1,4-diamine, has two amino groups. The goal is to selectively protect one, leaving the other available for further chemical modification.

Reacting a symmetrical diamine with one equivalent of Boc anhydride typically yields a mixture of the starting material, the desired mono-protected product, and the di-protected byproduct.[15] Separating these components can be difficult and lowers the overall yield. Several strategies have been developed to favor mono-protection. One effective method involves the protonation of one amine group with a single equivalent of acid (e.g., HCl).[16][17][18] The resulting ammonium salt is deactivated towards the electrophilic Boc anhydride, allowing the remaining free amine to react selectively.[17][18]

Caption: Workflow for the strategic synthesis using Boc protection.

The following is a representative protocol for the regioselective mono-protection of a diamine.

Materials:

-

1-methylcyclohexane-1,4-diamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Hydrochloric Acid (e.g., 2M solution in diethyl ether)

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., Dichloromethane, DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the diamine (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of HCl solution dropwise to the stirred solution. Allow the mixture to stir for 15-30 minutes at 0 °C to form the mono-hydrochloride salt.[17]

-

In a separate flask, dissolve Boc₂O (1.0 eq.) in a minimal amount of methanol.

-

Add the Boc₂O solution dropwise to the diamine salt solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Redissolve the residue in water and basify with NaOH solution to a pH > 10 to deprotonate the ammonium salt and quench any remaining acid.

-

Extract the aqueous layer multiple times with an organic solvent like DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl (4-amino-1-methylcyclohexyl)carbamate.

-

Purify the product via column chromatography if necessary.

The success of the synthesis is confirmed by standard analytical techniques.

| Parameter | Description | Expected Outcome |

| Yield | The isolated yield of the pure mono-protected product. | Typically 65-85% for this selective method.[17] |

| ¹H NMR | Proton Nuclear Magnetic Resonance spectroscopy. | Appearance of a characteristic singlet around 1.4 ppm for the 9 protons of the tert-butyl group. Shift in signals for the proton alpha to the newly formed carbamate. |

| ¹³C NMR | Carbon Nuclear Magnetic Resonance spectroscopy. | Appearance of signals for the quaternary carbon (~80 ppm) and carbonyl carbon (~155 ppm) of the Boc group. |

| Mass Spec (ESI) | Electrospray Ionization Mass Spectrometry. | Detection of the molecular ion peak [M+H]⁺ corresponding to the mass of the mono-protected product (C₁₂H₂₅N₂O₂⁺, m/z ≈ 229.19). |

| FT-IR | Fourier-Transform Infrared Spectroscopy. | Appearance of a strong C=O stretch for the carbamate at ~1680-1700 cm⁻¹. |

Conclusion: The Boc Group as a Strategic Enabler

The use of the Boc protecting group in the synthesis of tert-butyl (4-amino-1-methylcyclohexyl)carbamate is not merely a procedural step; it is a strategic decision that enables the entire synthetic route. By selectively masking one of the two reactive amino groups, it provides the control necessary to build molecular complexity with precision. Its stability to a broad range of reaction conditions, coupled with its clean, high-yield removal under specific acidic conditions, embodies the principles of modern protecting group chemistry. For professionals in drug development, a thorough understanding of this strategy is fundamental to the rational design and efficient execution of synthetic pathways for novel therapeutic agents.

References

-

Title: Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Boc Protection Mechanism (Boc2O) Source: Common Organic Chemistry URL: [Link]

-

Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

-

Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

-

Title: Boc Deprotection Mechanism - TFA Source: Common Organic Chemistry URL: [Link]

-

Title: Boc Protecting Group for Amines Source: Chemistry Steps URL: [Link]

-

Title: DIBOC (DI-TERT-BUTYL CARBONATE) Source: Ataman Kimya URL: [Link]

-

Title: Boc Deprotection Mechanism | Organic Chemistry Source: YouTube URL: [Link]

-

Title: Di-tert-butyl dicarbonate Source: Wikipedia URL: [Link]

-

Title: BOC Deprotection Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

-

Title: Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature Source: ACS Publications URL: [Link]

-

Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: Benefits of Protecting Groups in Organic Synthesis Source: Labinsights URL: [Link]

-

Title: Protecting group Source: Wikipedia URL: [Link]

-

Title: Selective Mono‐BOC Protection of Diamines Source: Semantic Scholar URL: [Link]

-

Title: Protecting Groups | Overview & Research Examples Source: Perlego URL: [Link]

-

Title: Selective Mono-BOC Protection of Diamines Source: Synthetic Communications URL: [Link]

-

Title: Selective Mono-Boc-Protection of Bispidine Source: Sciforum URL: [Link]

-

Title: tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate Source: PubChem URL: [Link]

-

Title: tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride Source: PubChem URL: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. perlego.com [perlego.com]

- 4. labinsights.nl [labinsights.nl]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. echemi.com [echemi.com]

- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]